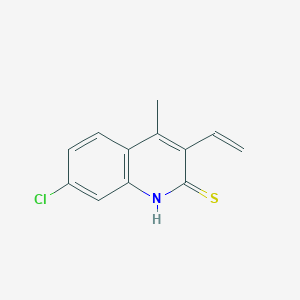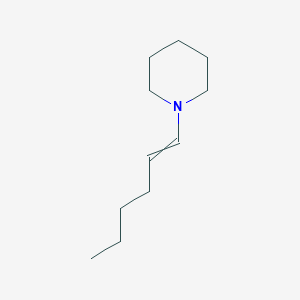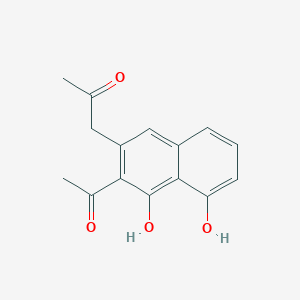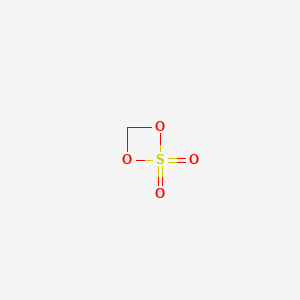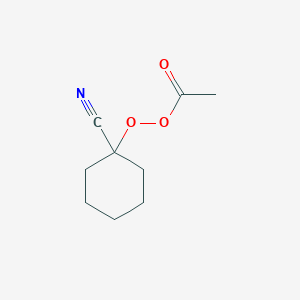
1-Cyanocyclohexyl ethaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanocyclohexyl ethaneperoxoate is an organic compound with the molecular formula C10H15NO3 It is a peroxoester, which means it contains a peroxide group (-O-O-) bonded to an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyanocyclohexyl ethaneperoxoate can be synthesized through the reaction of 1-cyanocyclohexanol with ethaneperoxoic acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product while minimizing the risk associated with handling peroxides.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyanocyclohexyl ethaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethaneperoxoate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or hydrocarbons can be formed.
Substitution: New esters or amides can be synthesized.
Aplicaciones Científicas De Investigación
1-Cyanocyclohexyl ethaneperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Industry: The compound is used in the production of fine chemicals and as a polymerization initiator in the plastics industry.
Mecanismo De Acción
The mechanism of action of 1-cyanocyclohexyl ethaneperoxoate involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyanocyclohexyl acetic acid: This compound is structurally similar but lacks the peroxide group, making it less reactive in oxidation reactions.
1-Cyanocyclohexyl methanol: This compound has a hydroxyl group instead of the ester and peroxide groups, leading to different reactivity and applications.
Uniqueness
1-Cyanocyclohexyl ethaneperoxoate is unique due to its peroxide group, which imparts high reactivity and makes it useful as an oxidizing agent and polymerization initiator. Its ability to generate ROS also distinguishes it from other similar compounds, providing unique applications in both research and industry.
Propiedades
Número CAS |
58422-69-8 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
(1-cyanocyclohexyl) ethaneperoxoate |
InChI |
InChI=1S/C9H13NO3/c1-8(11)12-13-9(7-10)5-3-2-4-6-9/h2-6H2,1H3 |
Clave InChI |
YVKACKWIDPBYTF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OOC1(CCCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
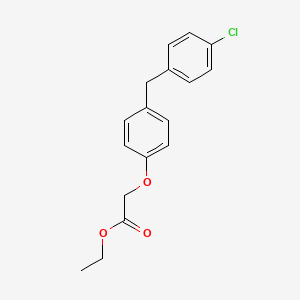
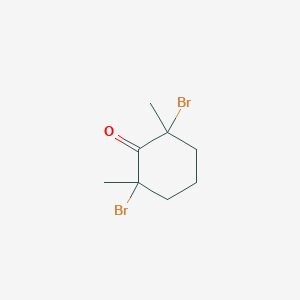
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
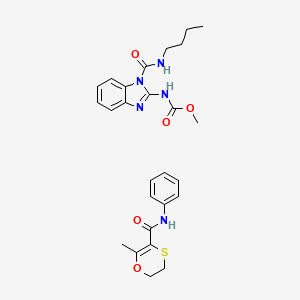
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
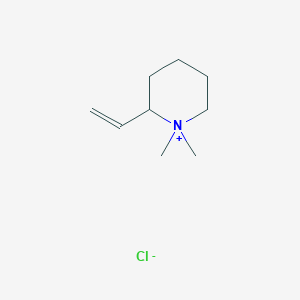
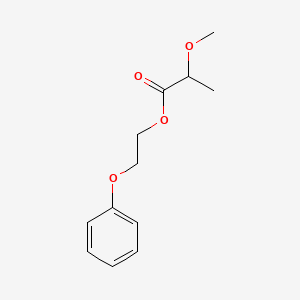
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
